molecular formula C25H21FN4O3 B2581461 7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one CAS No. 685107-17-9

7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

Cat. No.: B2581461
CAS No.: 685107-17-9
M. Wt: 444.466
InChI Key: OTLIAQMNEJBBEC-UHFFFAOYSA-N
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Description

The compound 7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one (hereafter referred to as the target compound) is a nitrogen-rich pentacyclic molecule with a complex heteroaromatic framework. Its structure includes:

  • A pentacyclic core with four nitrogen atoms (tetraza) and one oxygen atom (oxa).
  • A 4-fluorophenyl substituent at position 7.
  • Two methoxy groups at positions 18 and 18.
  • A ketone group at position 12.

Structural determination methods like X-ray crystallography (via tools such as SHELX ) are critical for analyzing such complex polyheterocycles.

Properties

IUPAC Name

7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-32-22-9-15-7-8-29-20(17(15)10-23(22)33-2)11-21-19(25(29)31)12-27-24-18(13-28-30(21)24)14-3-5-16(26)6-4-14/h3-6,9-10,12-13,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLIAQMNEJBBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NC5=C(C=NN45)C6=CC=C(C=C6)F)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[118003,1104,8016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The target compound’s pentacyclic structure distinguishes it from simpler bicyclic or tricyclic analogs. Key comparisons include:

Compound Name / Source Core Structure Heteroatoms Key Substituents
Target Compound Pentacyclo[11.8.0.0...] 4N, 1O 4-fluorophenyl, dimethoxy, ketone
(19S)-10,19-diethyl... Pentacyclo[11.8.0.0...] 2N, 1O Diethyl, hydroxy
Compound Pentacyclo[...] 3O Hydroxy, methyl
Compound Tetracyclo[9.2.1.0...] 1N, 2S Phenyl derivatives

Key Observations :

  • The target compound’s four nitrogen atoms (vs.
  • Methoxy groups (vs. hydroxy in and ) reduce polarity, improving membrane permeability but possibly decreasing solubility.
  • The fluorophenyl group introduces electron-withdrawing effects, stabilizing the aromatic system and altering π-π stacking interactions compared to alkyl or hydroxyl substituents .

Substituent Effects on Physicochemical Properties

Predicted properties based on structural features:

Property Target Compound (19S)-10,19-diethyl... Compound
Molecular Weight ~500 (estimated) ~450 (estimated) 412.485
LogP (Lipophilicity) High (fluorophenyl, methoxy) Moderate (hydroxy, ethyl) Low (hydroxy, methyl)
Hydrogen Bonding 4 H-acceptors, 0 H-donors 2 H-acceptors, 1 H-donor 3 H-acceptors, 1 H-donor
  • The target compound’s high LogP suggests strong lipid membrane penetration, advantageous for CNS-targeting drugs but challenging for aqueous solubility.
  • The absence of H-donors (unlike and ) may reduce interaction with polar binding pockets.

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